

"2,3-Dibromo-5-(diethoxymethyl)furan" physical characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dibromo-5-(diethoxymethyl)furan

Cat. No.: B1601802

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2,3-Dibromo-5-(diethoxymethyl)furan**

Abstract

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.^{[1][2][3]} This technical guide provides a comprehensive analysis of **2,3-Dibromo-5-(diethoxymethyl)furan**, a key synthetic intermediate. We will explore its core physicochemical properties, discuss its synthetic rationale and chemical reactivity, and provide insights into its handling and potential applications. This document is intended as a resource for researchers, scientists, and drug development professionals who may utilize this versatile building block in the synthesis of novel chemical entities.

Introduction: The Furan Moiety and the Role of 2,3-Dibromo-5-(diethoxymethyl)furan

Furan and its derivatives are five-membered aromatic heterocycles that are integral to the field of drug discovery.^{[3][4]} Their unique electronic and steric properties allow them to serve as bioisosteres for other aromatic systems, such as phenyl or thiophene rings, often leading to improved pharmacokinetic profiles of drug candidates.^[2] The furan nucleus is present in a

variety of therapeutically active agents, demonstrating a broad range of biological effects including antibacterial, anti-inflammatory, and anticancer properties.[1][5]

2,3-Dibromo-5-(diethoxymethyl)furan (CAS No. 4828-13-1) is a polysubstituted furan derivative of significant interest.[6][7] Its structure is characterized by two key features that dictate its utility:

- **Dibrominated Furan Core:** The bromine atoms at the 2- and 3-positions are excellent leaving groups for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the strategic introduction of diverse molecular fragments, making it a valuable scaffold for building complex molecules.
- **Protected Aldehyde Functionality:** The diethoxymethyl group is a diethyl acetal, which serves as a stable protecting group for a formyl (aldehyde) group.[8] This acetal is robust under neutral and basic conditions, allowing for chemical modifications at the brominated positions without affecting the aldehyde. The aldehyde can be readily regenerated under mild acidic conditions, providing a reactive handle for further derivatization.[8]

Consequently, this compound is not an end-product but a versatile intermediate, effectively a protected form of 4,5-dibromo-2-furaldehyde, designed for multi-step organic synthesis.

Core Physicochemical Characteristics

The physical and chemical properties of **2,3-Dibromo-5-(diethoxymethyl)furan** define its behavior in experimental settings. A summary of its key characteristics is presented below.

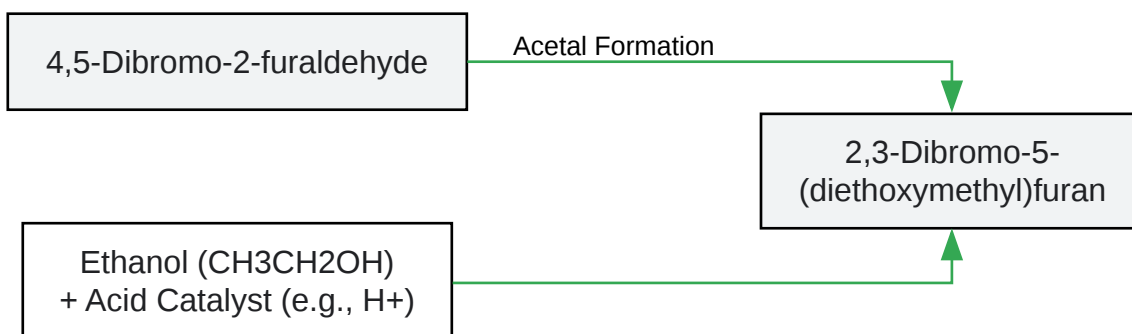
Property	Value	Source(s)
CAS Number	4828-13-1	[6][7]
Molecular Formula	C ₉ H ₁₂ Br ₂ O ₃	[6]
Molecular Weight	328.00 g/mol	[6][9]
Density	1.636 g/cm ³	[6][9]
Boiling Point	97-101 °C at 3 Torr 264 °C (at atmospheric pressure)	[6][9]
Flash Point	113.4 °C	[6]
Refractive Index	1.519	[6]
Synonyms	Furan, 2,3-dibromo-5-(diethoxymethyl)-; 4,5-Dibromo-2-furaldehyde diethyl acetal	[6][9]

The significant difference in reported boiling points is attributable to the pressure at which the measurement was taken. The lower boiling point (97-101 °C) was measured under reduced pressure (3 Torr), a common practice for purifying high-boiling or thermally sensitive compounds.[6]

Synthesis and Reactivity Insights

Rationale of Synthesis: Acetal Protection

The synthesis of **2,3-Dibromo-5-(diethoxymethyl)furan** is a direct application of a fundamental organic chemistry principle: functional group protection. The target molecule is prepared from its corresponding aldehyde, 4,5-dibromo-2-furaldehyde. The aldehyde is reacted with ethanol in the presence of an acid catalyst to form the stable diethyl acetal. This strategic protection is crucial as it masks the reactive aldehyde group, preventing it from undergoing unwanted side reactions during subsequent chemical steps, such as lithiation or cross-coupling at the C-Br bonds.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2,3-Dibromo-5-(diethoxymethyl)furan**.

Chemical Reactivity and Strategic Deprotection

The primary value of this compound lies in its predictable reactivity. The C-Br bonds can be functionalized using a variety of organometallic reactions. Once the desired modifications on the furan core are complete, the diethoxymethyl group can be selectively removed. This deprotection is typically achieved through acid-catalyzed hydrolysis, which converts the acetal back into the aldehyde, making it available for reactions like reductive amination, Wittig reactions, or oxidation.

Experimental Protocol: Acid-Catalyzed Deprotection

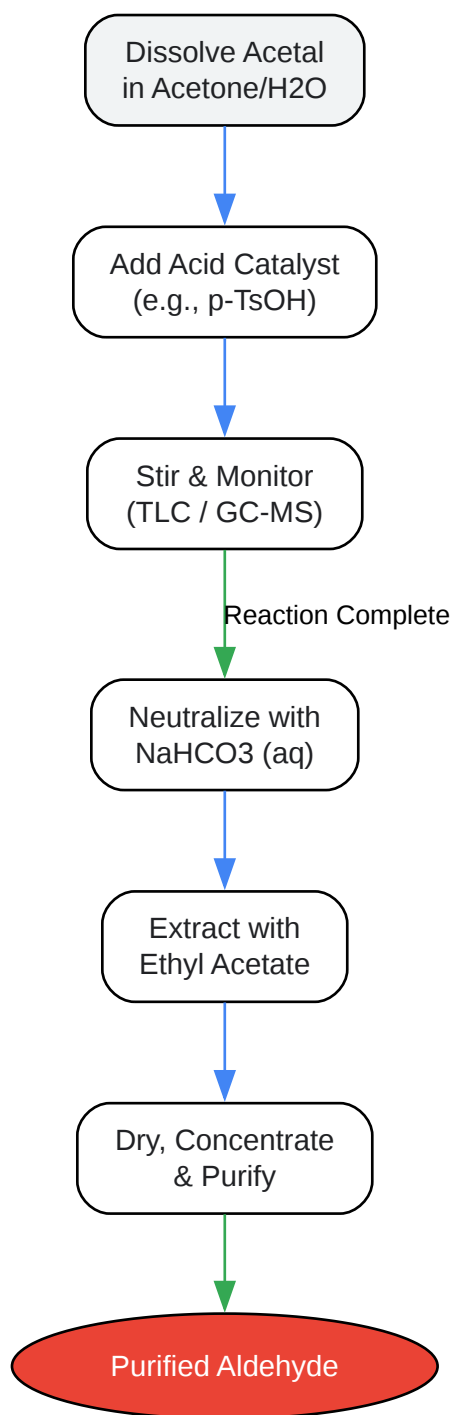
This section provides a standardized, self-validating protocol for the hydrolysis of the acetal to regenerate the parent aldehyde.

Step-by-Step Methodology

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve **2,3-Dibromo-5-(diethoxymethyl)furan** (1 equivalent) in a suitable solvent mixture such as acetone/water (e.g., 4:1 v/v).
- **Catalyst Addition:** Add a catalytic amount of a strong acid. Para-toluenesulfonic acid (p-TsOH) or a dilute aqueous solution of hydrochloric acid (HCl) are commonly used.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS), observing the disappearance of the starting material and the appearance of the more polar aldehyde product.

- **Workup:** Once the reaction is complete, neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude aldehyde can be purified further by column chromatography or recrystallization if necessary.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the deprotection of the acetal group.

Safety, Handling, and Storage

As a halogenated organic compound, proper handling is essential. Based on safety data for similar compounds, the following precautions should be observed:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
- Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[9]
- Incompatibilities: Avoid contact with strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2,3-Dibromo-5-(diethoxymethyl)furan is a strategically designed synthetic intermediate whose value is derived from its combination of a functionalizable dibrominated core and a protected aldehyde. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for medicinal chemists and organic synthesis professionals.

Understanding its characteristics, handling requirements, and role in synthetic strategies is key to leveraging its full potential in the development of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]
- 5. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. parchem.com [parchem.com]
- 8. Buy 2-(Diethoxymethyl)furan | 13529-27-6 [smolecule.com]
- 9. 4828-13-1 CAS MSDS (2-(diethoxymethyl)-4,5-dibromofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. ["2,3-Dibromo-5-(diethoxymethyl)furan" physical characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601802#2-3-dibromo-5-diethoxymethyl-furan-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com